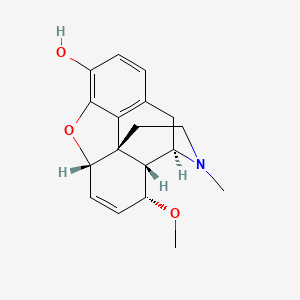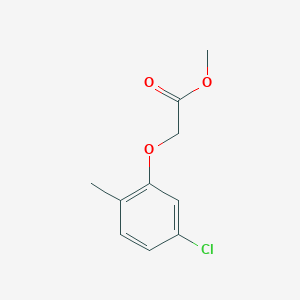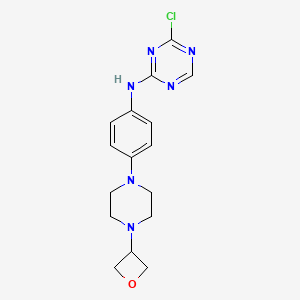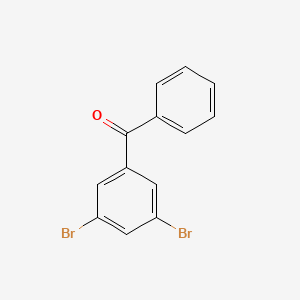![molecular formula C11H20ClN B13975844 7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13975844.png)
7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Chloromethyl)-2-ethyl-2-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro[44]nonane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the use of a tandem Nazarov cyclization/semipinacol rearrangement reaction. This method allows for the efficient construction of the spiro[4.4]nonane skeleton with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.
Cyclization Reactions: The spirocyclic structure can participate in further cyclization reactions to form more complex polycyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce N-oxides.
Applications De Recherche Scientifique
7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic amines and azaspiro compounds, such as:
- 2-azaspiro[4.5]decane
- 2-azaspiro[5.5]undecane
- 7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane
Uniqueness
What sets 7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane apart is its specific substitution pattern and the presence of the chloromethyl group, which provides unique reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H20ClN |
|---|---|
Poids moléculaire |
201.73 g/mol |
Nom IUPAC |
8-(chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C11H20ClN/c1-2-13-6-5-11(9-13)4-3-10(7-11)8-12/h10H,2-9H2,1H3 |
Clé InChI |
LRMHMFMLTGSYEG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2(C1)CCC(C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



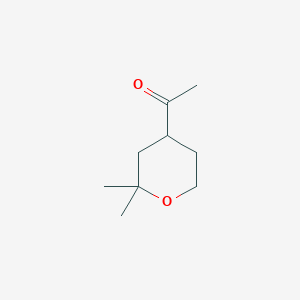
![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
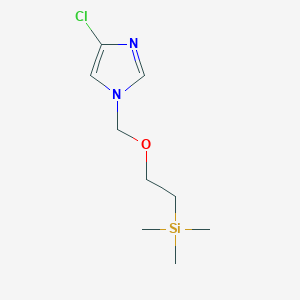
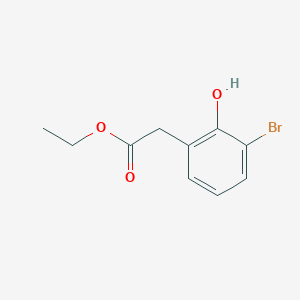
![[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)
